Methyl 2-{[(1,3-benzodioxol-5-yloxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a benzodioxole moiety, a thiophene ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, including the formation of the benzodioxole moiety, the thiophene ring, and the final esterification. Common reagents used in these reactions include palladium catalysts, sodium hydride, and various organic solvents such as toluene and dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE: shares similarities with other benzodioxole and thiophene derivatives.
1-BENZO [1,3]DIOXOL-5-YL-3-N-FUSED HETEROARYL INDOLES: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Uniqueness
What sets METHYL 2-{[2-(1,3-BENZODIOXOL-5-YLOXY)ACETYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H17NO6S |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yloxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H17NO6S/c1-9-10(2)25-16(15(9)17(20)21-3)18-14(19)7-22-11-4-5-12-13(6-11)24-8-23-12/h4-6H,7-8H2,1-3H3,(H,18,19) |
InChI Key |
MVJCCCOGWDAOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)COC2=CC3=C(C=C2)OCO3)C |
Origin of Product |
United States |
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